2,2-Dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular structure features a unique combination of chromenyl and benzofuran moieties, which may contribute to various biological activities. The compound's classification falls under the category of amides, specifically those derived from chromenone structures, which are known for their diverse pharmacological properties.
The synthesis of 2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide typically involves several steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and stoichiometry to maximize yield and purity.
The molecular formula for 2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is . Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO3 |
| Molecular Weight | 349.43 g/mol |
| IUPAC Name | 2,2-Dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide |
| Canonical SMILES | CC(C(=O)N)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C=C3C=CC=C3 |
The compound can participate in various chemical reactions due to its functional groups:
These reactions typically require specific reagents and conditions tailored to maintain the integrity of sensitive functional groups.
The mechanism of action for 2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide is not fully elucidated but may involve:
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic characteristics from the aromatic rings. Melting and boiling points would need to be determined experimentally.
The presence of multiple functional groups suggests potential reactivity under various conditions:
Experimental studies would provide precise data on solubility, stability under different pH conditions, and reactivity profiles.
The scientific uses of 2,2-dimethyl-N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide could include:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9